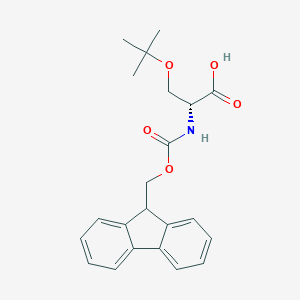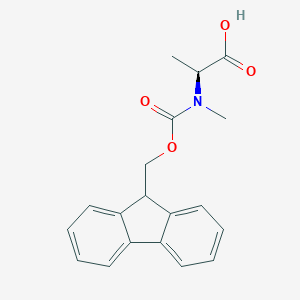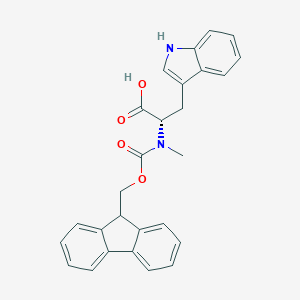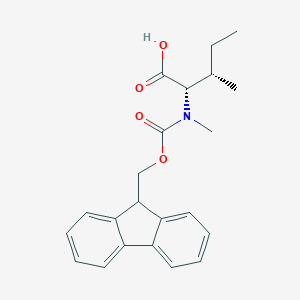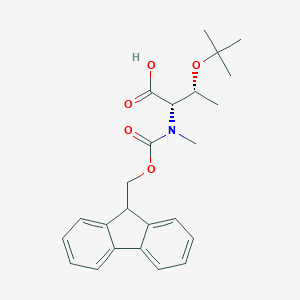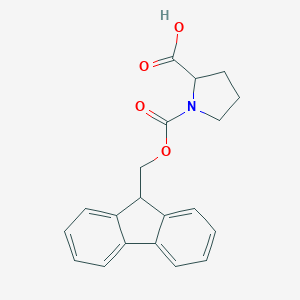
Fmoc-Pro-OH
Descripción general
Descripción
Fmoc-Pro-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-proline or Fmoc-L-proline, is a proline derivative . It is commonly used as a standard reagent for coupling proline into peptide sequences .
Synthesis Analysis
The synthesis of Fmoc-Pro-OH involves reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The resulting mixture is extracted with diethyl ether, and the aqueous phase is made acidic with 1M HCl to a pH of 2-3, followed by extraction with dichloromethane. The combined organic layers are dried using anhydrous sodium sulfate and concentrated to yield Fmoc-Pro-OH as a white solid .Molecular Structure Analysis
Fmoc-Pro-OH has the molecular formula C20H19NO4 and a molecular weight of 337.37 . Its InChI string is1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1 . Chemical Reactions Analysis
Fmoc-Pro-OH is easily dissolved in DMF or NMP. Proline fails to produce a blue-to-purple color in the Kaiser test. The Isatin test may be used to test the completion of couplings to proline residues .Physical And Chemical Properties Analysis
Fmoc-Pro-OH is a solid substance . It has a melting point of 117-118°C . It has a density of 1.3±0.1 g/cm^3, a boiling point of 548.6±43.0 °C at 760 mmHg, and a flash point of 285.6±28.2 °C .Aplicaciones Científicas De Investigación
Solid Phase Peptide Synthesis (SPPS)
Fmoc-Pro-OH is a standard reagent for coupling proline into peptide sequences . It is used in the Fmoc method for the synthesis of new polymeric support for the preparation of C-terminal peptide amides .
Pharmaceutical Intermediate
Fmoc-Pro-OH is used as a pharmaceutical intermediate . It plays a crucial role in the development and production of various pharmaceutical products.
Protein-Protein Interaction Studies
Fmoc-L-photo-proline, a variant of Fmoc-Pro-OH, is a multifunctional probe building block. Its incorporation into peptides or small-molecule probes allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation .
Peptide Amide Preparation
The Fmoc method, which uses Fmoc-Pro-OH, is utilized for the synthesis of new polymeric support for the preparation of C-terminal peptide amides .
Chemical Research
Fmoc-Pro-OH is used in chemical research due to its unique properties. It is used in the synthesis of various chemical compounds .
Biochemical Research
In biochemical research, Fmoc-Pro-OH is used in the study of protein structure and function. It is also used in the synthesis of peptides for biochemical studies .
Mecanismo De Acción
Target of Action
Fmoc-Pro-OH, also known as Fmoc-L-proline, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Pro-OH is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Pro-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .
Result of Action
The introduction and subsequent removal of the Fmoc group from the amine group of an amino acid allows for the controlled synthesis of peptides . This process enables the formation of peptide bonds without unwanted side reactions, contributing to the efficient production of peptides .
Action Environment
The action of Fmoc-Pro-OH is influenced by several environmental factors. The pH of the environment is crucial as the Fmoc group is base-labile . The temperature and solvent used can also impact the efficiency of Fmoc group introduction and removal . Furthermore, the presence of other reactive groups can influence the selectivity and efficiency of Fmoc-Pro-OH action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDWQNBZYOZTI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318313 | |
| Record name | Fmoc-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pro-OH | |
CAS RN |
71989-31-6 | |
| Record name | Fmoc-Pro-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(9H-fluoren-9-ylmethyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fmoc-L-proline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HXX85PZ7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Fmoc-Pro-OH in scientific research?
A1: Fmoc-Pro-OH is primarily used as a building block in solid-phase peptide synthesis [, , , , , , , , ]. Its Fmoc group serves as a temporary protecting group for the amino group, allowing for controlled and sequential addition of amino acids during peptide chain elongation.
Q2: Can you explain the role of Fmoc-Pro-OH in solid-phase peptide synthesis?
A2: In solid-phase peptide synthesis, Fmoc-Pro-OH is attached to a solid support resin. The Fmoc group is then removed using a base, typically piperidine, exposing the free amino group of proline. This free amino group can then react with the activated carboxyl group of the next incoming Fmoc-protected amino acid, forming a peptide bond. This cycle of deprotection and coupling is repeated to build the desired peptide sequence [, , , , , , , ].
Q3: What are the advantages of using Fmoc-Pro-OH in peptide synthesis?
A3: Fmoc-Pro-OH offers several advantages in peptide synthesis:
Q4: Are there any specific examples of peptides synthesized using Fmoc-Pro-OH in the provided research papers?
A4: Yes, several research papers describe the synthesis of various peptides using Fmoc-Pro-OH. Some examples include:
- Goserelin: A synthetic decapeptide used in the treatment of hormone-sensitive cancers [].
- Histrelin: A gonadotropin-releasing hormone agonist used to treat prostate cancer and endometriosis [].
- Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting [].
- Carbetocin: A long-acting oxytocin analog used to prevent postpartum hemorrhage [, ].
- Buserelin: A gonadotropin-releasing hormone agonist used to treat prostate cancer, endometriosis, and precocious puberty [].
- Eptifibatide: A cyclic heptapeptide used as an antiplatelet drug [].
Q5: What is the significance of the proline residue in peptide structure and function?
A5: Proline, due to its unique cyclic structure, introduces a rigid kink in the peptide backbone. This rigidity influences peptide conformation and can significantly impact the biological activity of the resulting peptides [].
Q6: The research mentions "cyclization reactions" involving peptides. What is the role of Fmoc-Pro-OH in these reactions?
A6: While Fmoc-Pro-OH itself doesn't directly participate in cyclization reactions, its strategic placement within a peptide sequence can be crucial for successful cyclization. The "kink" introduced by proline can bring reactive groups closer together, facilitating the formation of cyclic structures, as seen in the synthesis of eptifibatide [] and desmopressin [].
Q7: The provided research mentions "SAR studies." How does modifying the structure around the proline residue in Fmoc-Pro-OH affect peptide activity?
A7: While the research provided doesn't directly investigate modifications to Fmoc-Pro-OH itself, it does highlight the importance of structure-activity relationships (SAR) in peptide design. Modifying the amino acid sequence around the proline residue can significantly impact a peptide's biological activity. For example, in the research on apratoxin analogs, replacing the MeAla-MeIle dipeptide with other amino acids significantly influenced the analogs' cytotoxicity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





